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Compound of Interest

11,12-
Compound Name:
De(methylenedioxy)danuphylline

Cat. No.: B15560929

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a complex indole alkaloid isolated from plants of
the Kopsia genus, which are known for producing a rich variety of bioactive monoterpene
indole alkaloids. The structural determination of such natural products is a critical step in drug
discovery and development, providing the foundation for understanding its chemical properties,
biological activity, and potential for therapeutic applications. Nuclear Magnetic Resonance
(NMR) spectroscopy is the most powerful and definitive technique for the de novo structure
elucidation of novel small molecules. This document provides a detailed protocol and
application notes for determining the structure of 11,12-De(methylenedioxy)danuphylline
using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Proposed Structure of 11,12-
De(methylenedioxy)danuphylline

Based on a comprehensive review of the phytochemistry of the genus Kopsia, the structure of
danuphylline and its derivative, 11,12-De(methylenedioxy)danuphylline, have been reported.
The structure of 11,12-De(methylenedioxy)danuphylline is characterized by a complex,
polycyclic framework typical of aspidofractinine-type alkaloids. The removal of the
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methylenedioxy bridge between the 11 and 12 positions of the parent danuphylline results in a
dihydroxy-substituted aromatic ring. This structural feature significantly influences the chemical
environment of the nearby protons and carbons, making NMR spectroscopy an ideal tool for its
characterization.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for 11,12-
De(methylenedioxy)danuphylline. These predictions are based on established NMR
principles for alkaloid structures and serve as a guide for experimental data interpretation.

Table 1: Predicted *H NMR Data for 11,12-De(methylenedioxy)danuphylline (in CDCls, 500
MH2z)
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Coupling Constant

Position Predicted & (ppm) Multiplicity
(J, Hz)
H-3 35-37 m
H-5a 2.8-3.0 m
H-583 24-26 m
H-6a 20-2.2 m
H-60 1.8-2.0 m
H-9 70-7.2 d 8.0
H-10 6.7-6.9 d 8.0
H-14 5.8-6.0 m
H-15 56-5.8 m
H-17a 15-1.7 m
H-17p 1.3-15 m
H-18 09-11 t 7.5
H-19 4.0-4.2 q 7.0
H-21 3.8-4.0 s
N-H 7.8-8.2 brs
11-OH 50-55 S
12-OH 52-57 S
OMe 3.7-39 S

Table 2: Predicted 3C NMR Data for 11,12-De(methylenedioxy)danuphylline (in CDCls, 125
MHz)
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Position Predicted & (ppm) Carbon Type
C-2 170 - 175 C
C-3 50 - 55 CH
C-5 45 - 50 CH:
C-6 30-35 CH2
C-7 130 - 135 C
C-8 125- 130 C
C-9 115- 120 CH
C-10 110-115 CH
C-11 140 - 145 C-OH
C-12 145 - 150 C-OH
C-13 140 - 145 C
C-14 120 - 125 CH
C-15 125-130 CH
C-16 55-60 C
C-17 25-30 CH2
C-18 10-15 CHs
C-19 60 - 65 CH
C-20 80 -85 C
c-21 50 - 55 CH
OMe 50 - 55 CHs

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of

11,12-De(methylenedioxy)danuphylline are provided below.
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. Sample Preparation

Sample Purity: Ensure the isolated compound is of high purity (>95%) as impurities can
complicate spectral interpretation.

Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of
deuterated chloroform (CDCIs) or another suitable deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

. 1D NMR Spectroscopy
IH NMR:
o Spectrometer: 500 MHz or higher field instrument.
o Pulse Program: Standard single-pulse experiment.

o Acquisition Parameters:

Spectral Width: 16 ppm

Acquisition Time: 2-3 s

Relaxation Delay: 1-2 s

Number of Scans: 16-64

13C NMR:

o Spectrometer: 125 MHz or corresponding frequency for the available *H spectrometer.
o Pulse Program: Proton-decoupled single-pulse experiment.

o Acquisition Parameters:

» Spectral Width: 240 ppm
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= Acquisition Time: 1-2 s

» Relaxation Delay: 2-5 s

= Number of Scans: 1024-4096
3. 2D NMR Spectroscopy
e COSY (Correlation Spectroscopy):

o Purpose: To identify proton-proton spin-spin couplings (J-couplings), revealing adjacent
protons.

o Pulse Program: Gradient-selected COSY (gCOSY).
o Acquisition Parameters:
» Spectral Width (F1 and F2): 10-12 ppm
= Number of Increments (F1): 256-512
= Number of Scans per Increment: 2-8
e HSQC (Heteronuclear Single Quantum Coherence):
o Purpose: To identify one-bond proton-carbon correlations.
o Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.

o Acquisition Parameters:

F2 (*H) Spectral Width: 10-12 ppm

F1 (*3C) Spectral Width: 160-180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-16
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o« HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations, which is
crucial for connecting different spin systems and identifying quaternary carbons.

o Pulse Program: Gradient-selected HMBC.

o Acquisition Parameters:

F2 (*H) Spectral Width: 10-12 ppm

F1 (*3C) Spectral Width: 200-220 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-32

Long-range coupling delay optimized for J = 8 Hz.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for the structure elucidation of 11,12-
De(methylenedioxy)danuphylline and the logical relationships in interpreting the
spectroscopic data.

Click to download full resolution via product page

Experimental workflow for structure elucidation.
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Spectroscopic Data
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Logical relationships in NMR data interpretation.

¢ To cite this document: BenchChem. [Application Notes: Structure Elucidation of 11,12-
De(methylenedioxy)danuphylline using NMR Spectroscopy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15560929#nmr-spectroscopy-for-
structure-elucidation-of-11-12-de-methylenedioxy-danuphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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